molecular formula C9H10F9NO B6336597 1-Isopropylimino-1,3-bis(trifluoromethyl)-4,4,4-trifluorobutan-3-ol, 97% CAS No. 723294-81-3

1-Isopropylimino-1,3-bis(trifluoromethyl)-4,4,4-trifluorobutan-3-ol, 97%

Cat. No. B6336597
CAS RN: 723294-81-3
M. Wt: 319.17 g/mol
InChI Key: XWAXRNZBFQRIRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropylimino-1,3-bis(trifluoromethyl)-4,4,4-trifluorobutan-3-ol, 97% (IPTFTB-97) is an organic compound with a molecular formula of C7H9F6NO. IPTFTB-97 has been used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals and other organofluorine compounds. It is also a key component in the synthesis of fluorinated polymers. IPTFTB-97 has a range of potential applications in the fields of biology, chemistry, and medicine.

Scientific Research Applications

1-Isopropylimino-1,3-bis(trifluoromethyl)-4,4,4-trifluorobutan-3-ol, 97% has been used in various scientific research applications, including the synthesis of quinolines, the preparation of fluorinated polymers, and the synthesis of organofluorine compounds. It has also been used in the synthesis of pharmaceuticals and agrochemicals. In addition, 1-Isopropylimino-1,3-bis(trifluoromethyl)-4,4,4-trifluorobutan-3-ol, 97% has been used as a catalyst in the synthesis of various organofluorine compounds.

Mechanism of Action

The mechanism of action of 1-Isopropylimino-1,3-bis(trifluoromethyl)-4,4,4-trifluorobutan-3-ol, 97% is not fully understood. However, it is believed that the compound acts as a nucleophilic reagent in the synthesis of organofluorine compounds. It is also believed that the compound acts as an electrophile in the formation of quinolines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Isopropylimino-1,3-bis(trifluoromethyl)-4,4,4-trifluorobutan-3-ol, 97% are not known. The compound has not been tested for toxicity in humans and animals, and its effects on the environment are also unknown.

Advantages and Limitations for Lab Experiments

1-Isopropylimino-1,3-bis(trifluoromethyl)-4,4,4-trifluorobutan-3-ol, 97% has several advantages for use in laboratory experiments. It is a stable compound with a high boiling point and low vapor pressure. It is also non-flammable and non-volatile. However, the compound is expensive, and its use in laboratory experiments is limited by its low solubility in water and other solvents.

Future Directions

Given the potential applications of 1-Isopropylimino-1,3-bis(trifluoromethyl)-4,4,4-trifluorobutan-3-ol, 97%, there are a number of possible future directions for research. These include further investigation of the compound's mechanism of action, testing for toxicity in humans and animals, and development of more efficient and cost-effective synthesis methods. Additionally, further research could be conducted into the potential applications of 1-Isopropylimino-1,3-bis(trifluoromethyl)-4,4,4-trifluorobutan-3-ol, 97% in the fields of biology, chemistry, and medicine. Finally, research could be conducted into the environmental effects of 1-Isopropylimino-1,3-bis(trifluoromethyl)-4,4,4-trifluorobutan-3-ol, 97% and its potential uses in environmental remediation.

Synthesis Methods

1-Isopropylimino-1,3-bis(trifluoromethyl)-4,4,4-trifluorobutan-3-ol, 97% is synthesized from 1,3-bis(trifluoromethyl)-4,4,4-trifluorobutan-3-ol (TFTB-3) and isopropyl amine. In the first step, TFTB-3 is reacted with isopropyl amine in the presence of a base, such as sodium hydroxide, to form an intermediate product. This intermediate product is then reacted with a fluorinating agent, such as trifluoromethanesulfonyl fluoride, to form 1-Isopropylimino-1,3-bis(trifluoromethyl)-4,4,4-trifluorobutan-3-ol, 97%.

properties

IUPAC Name

1,1,1,5,5,5-hexafluoro-4-propan-2-ylimino-2-(trifluoromethyl)pentan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F9NO/c1-4(2)19-5(7(10,11)12)3-6(20,8(13,14)15)9(16,17)18/h4,20H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAXRNZBFQRIRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=C(CC(C(F)(F)F)(C(F)(F)F)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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